molecular formula C20H28ClNO3S2 B1428589 Tiagabine hydrochloride hydrate CAS No. 145821-57-4

Tiagabine hydrochloride hydrate

Numéro de catalogue: B1428589
Numéro CAS: 145821-57-4
Poids moléculaire: 430.0 g/mol
Clé InChI: KOZCGZMZXXVHCF-GGMCWBHBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation du chlorhydrate de tiagabine hydrate implique la synthèse de la base de tiagabine suivie de sa conversion en sel de chlorhydrate. Le complexe d’inclusion de la tiagabine et de la 2-hydroxypropyl-bêta-cyclodextrine peut être préparé par la méthode de lyophilisation. Des quantités équimolaires de base de tiagabine et de 2-hydroxypropyl-bêta-cyclodextrine sont dispersées dans l’eau et agitées pendant 24 heures à 27 °C .

Méthodes de production industrielle

La production industrielle du chlorhydrate de tiagabine hydrate implique généralement la synthèse à grande échelle de la base de tiagabine, suivie de sa conversion en sel de chlorhydrate. Le processus comprend des étapes de purification pour garantir la qualité et la stabilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de tiagabine hydrate subit diverses réactions chimiques, notamment :

    Oxydation : La tiagabine peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir la tiagabine en ses formes réduites.

    Substitution : La tiagabine peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courantes

    Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

    Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de tiagabine .

Applications de la recherche scientifique

Le chlorhydrate de tiagabine hydrate a de nombreuses applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Pharmacological Overview

Mechanism of Action

Tiagabine functions as a selective inhibitor of the gamma-aminobutyric acid (GABA) uptake transporter, specifically targeting the GABA transporter subtype 1 (GAT-1). By inhibiting this transporter, tiagabine increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism is pivotal in its effectiveness as an anticonvulsant and has implications for other neurological disorders.

Pharmacokinetics

Tiagabine is rapidly absorbed following oral administration, with a bioavailability exceeding 90%. Peak plasma concentrations are typically reached within 45 minutes. The compound exhibits linear pharmacokinetics over a dose range of 2 to 24 mg, with steady-state concentrations achieved within two days of consistent dosing. It is highly bound to plasma proteins (approximately 96%), which influences its distribution and clearance rates in different patient populations .

Clinical Applications

1. Treatment of Epilepsy

Tiagabine is primarily indicated as an adjunctive therapy for partial seizures in patients who do not respond adequately to other antiepileptic drugs. Clinical trials have demonstrated that tiagabine can significantly reduce seizure frequency in patients with complex partial seizures. For example, studies have shown that doses ranging from 32 mg to 56 mg daily resulted in a notable decrease in seizure rates compared to placebo .

2. Neuropathic Pain Management

Recent investigations have explored the efficacy of tiagabine in treating painful sensory neuropathy. A pilot study indicated that low doses (4-8 mg) could reduce pain symptoms by 16-38%, particularly improving surface pain and skin sensitivity. This suggests that tiagabine may enhance central pain control mechanisms through its action on GABAergic pathways .

3. Neuroprotective Effects

Emerging research indicates that tiagabine may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies have shown that tiagabine pretreatment can protect dopaminergic neurons from neurotoxic damage, suggesting potential applications in neuroprotection and neuroinflammation .

Research Applications

1. Neuropharmacology

Tiagabine serves as a valuable tool in neuropharmacological research, particularly in studies examining GABAergic signaling and neurotransmitter dynamics. Its selective action on GABA transporters allows researchers to elucidate the role of GABA in various neurological conditions.

2. Drug Development

In pharmaceutical development, tiagabine is utilized as a model compound to study drug interactions with plasma proteins and other biomolecules. Its pharmacological profile aids in the formulation of novel therapeutic agents targeting similar pathways .

3. Behavioral Studies

Research involving animal models has employed tiagabine to investigate its effects on anxiety and stress-related behaviors, given its influence on GABAergic transmission. This line of inquiry may lead to new treatments for anxiety disorders and related conditions .

Case Studies

StudyObjectiveFindings
Pilot Study on Neuropathic Pain Evaluate tiagabine's effect on chronic painful neuropathyLow doses reduced pain symptoms by up to 38%
Neuroprotective Effects Assess neuroprotection in Parkinson's disease modelsTiagabine pretreatment preserved dopaminergic neuron integrity
Efficacy in Epilepsy Investigate seizure reduction in partial epilepsySignificant decrease in seizure frequency with adjunctive therapy

Mécanisme D'action

Le chlorhydrate de tiagabine hydrate exerce ses effets en inhibant sélectivement la recapture de l’acide gamma-aminobutyrique dans les neurones présynaptiques et les cellules gliales. Cette inhibition augmente la concentration d’acide gamma-aminobutyrique dans la fente synaptique, renforçant ses effets inhibiteurs sur la neurotransmission. Les principales cibles moléculaires sont les transporteurs d’acide gamma-aminobutyrique, qui sont responsables de la recapture de l’acide gamma-aminobutyrique .

Comparaison Avec Des Composés Similaires

Composés similaires

    Vigabatrine : Un autre anticonvulsivant qui inhibe la gamma-aminobutyrique transaminase, augmentant les niveaux d’acide gamma-aminobutyrique.

    Gabapentine : Un analogue de l’acide gamma-aminobutyrique utilisé pour traiter l’épilepsie et la douleur neuropathique.

    Prégabaline : Similaire à la gabapentine, utilisé pour l’épilepsie et la douleur neuropathique.

Unicité

Le chlorhydrate de tiagabine hydrate est unique par son inhibition sélective de la recapture de l’acide gamma-aminobutyrique, ce qui le distingue des autres anticonvulsivants qui peuvent avoir des mécanismes d’action plus larges. Cette sélectivité rend la tiagabine particulièrement efficace pour augmenter les niveaux d’acide gamma-aminobutyrique sans affecter les autres systèmes de neurotransmetteurs .

Activité Biologique

Tiagabine hydrochloride hydrate (TGB) is a selective inhibitor of the GABA transporter-1 (GAT-1) and is primarily utilized as an anticonvulsant agent in the management of epilepsy. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Tiagabine enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By inhibiting GAT-1, TGB prevents the reuptake of GABA into presynaptic neurons, thereby increasing the availability of GABA in the synaptic cleft for receptor binding on postsynaptic cells. This mechanism contributes to its anticonvulsant properties.

Key Mechanistic Insights:

  • IC50 Value: TGB exhibits an IC50 value of approximately 67 nM for GABA uptake inhibition in vivo .
  • Protein Binding: It is highly bound to plasma proteins (>95%), influencing its pharmacokinetics and interactions with other medications .

Pharmacokinetics

Tiagabine is well absorbed after oral administration, with a bioavailability exceeding 95%. The drug is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4. Its elimination half-life ranges from 7 to 9 hours, with approximately 2% excreted unchanged in urine .

ParameterValue
Absorption>95%
Protein Binding96%
MetabolismCYP3A4
Elimination Half-Life7-9 hours
Excretion (unchanged)~2%

Therapeutic Applications

Tiagabine is primarily indicated as an adjunctive therapy for partial seizures in adults and children over 12 years. Clinical studies have demonstrated its efficacy in reducing seizure frequency by at least 50% in a substantial percentage of patients .

Clinical Efficacy:

  • In nonrandomized trials, treatment success rates range from 33% to 46% for seizure reduction .
  • In newly diagnosed patients, TGB monotherapy has shown comparable efficacy to carbamazepine .

Case Studies and Research Findings

  • Astrocyte Cultures Study:
    A study involving rat cortical astrocytes indicated that TGB did not significantly alter metabolic activities but exhibited protective effects against oxidative stress, suggesting potential neuroprotective properties .
  • Neurotoxicity Protection:
    Research demonstrated that TGB could protect dopaminergic neurons from neurotoxic damage in a mouse model treated with MPTP, indicating its potential application in neurodegenerative diseases such as Parkinson's disease .
  • Interaction with Plasma Proteins:
    An investigation into TGB's interaction with human serum albumin revealed moderate binding characteristics and suggested that hydrophobic interactions play a significant role in this process. This understanding may enhance its therapeutic utilization .

Adverse Effects and Considerations

The most common side effects associated with TGB include dizziness, fatigue, and somnolence. Importantly, it does not adversely affect cognitive functions or increase fracture risk . However, there is a noted risk of depression in patients with epilepsy when using TGB .

Propriétés

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZCGZMZXXVHCF-GGMCWBHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145821-57-4
Record name Tiagabine hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145821-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiagabine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIAGABINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiagabine hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
Tiagabine hydrochloride hydrate
Reactant of Route 3
Tiagabine hydrochloride hydrate
Reactant of Route 4
Tiagabine hydrochloride hydrate
Reactant of Route 5
Tiagabine hydrochloride hydrate
Reactant of Route 6
Reactant of Route 6
Tiagabine hydrochloride hydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.